PT-141(Bremelanotide)
Overview
Description
PT-141, also known as Bremelanotide, is a synthetic peptide analogue of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). It is recognized for its potential in affecting sexual behaviors through its action as an agonist at melanocortin receptors, specifically MC3R and MC4R. This compound has garnered attention for its therapeutic applications, particularly in addressing sexual dysfunction (Diamond et al., 2006).
Synthesis Analysis
The synthesis of PT-141 involves a complex chemical process designed to produce a molecule capable of modulating physiological responses through melanocortin receptor activation. While specific details on the synthesis of PT-141 per se are not directly available in the discussed literature, a general understanding can be gained from methodologies applied in peptide synthesis, such as PCR-based two-step DNA synthesis methods for long gene sequences, which exemplify the precision and complexity involved in synthesizing bioactive peptides (Xiong et al., 2004).
Molecular Structure Analysis
The molecular structure of PT-141, like other peptides, consists of a specific sequence of amino acids. This sequence is crucial for its function as it determines the molecule's ability to interact with and activate melanocortin receptors. Structural analyses of similar compounds, such as nucleotides and peptides, often involve techniques like X-ray crystallography to elucidate the arrangement of atoms within the molecule and how this structure contributes to its biological activity (Camerman et al., 1976).
Chemical Reactions and Properties
PT-141's chemical properties, including its reactivity and stability, are influenced by its peptide nature. Peptides can engage in a variety of chemical reactions, often mediated by their amino acid constituents. These properties are essential for the molecule's biological function and its interaction with biological systems. Studies on related peptide and nucleotide compounds provide insights into the types of chemical reactions peptides can undergo and their potential modifications (Djuran et al., 2002).
Physical Properties Analysis
The physical properties of PT-141, such as solubility, stability, and molecular weight, play a significant role in its pharmacokinetics and pharmacodynamics. These properties determine how the molecule is absorbed, distributed, metabolized, and excreted by the body. While specific details on PT-141's physical properties are not provided in the available literature, understanding the physical properties of peptides can inform on their behavior in biological systems (Ogilvie et al., 1988).
Chemical Properties Analysis
The chemical properties of PT-141, including its reactivity with other molecules and stability under various conditions, are critical for its therapeutic efficacy. Peptides like PT-141 can undergo a range of chemical modifications that may enhance their activity or stability. Research on platinum(II) nucleotide complexes, for example, provides insight into how small modifications can significantly impact the biological activity and chemical properties of peptide molecules (Munk et al., 2003).
Scientific research applications
Treatment of Sexual Dysfunction in Males and Females: PT-141 has been studied for its erectogenic properties and potential to enhance sexual function in both males and females. It is thought to work by binding to melanocortin receptors in the central nervous system, particularly the hypothalamus (Shadiack, Sharma, Earle, Spana, & Hallam, 2007).
Clinical Trials for Erectile Dysfunction and Female Sexual Arousal Disorder: Clinical trials have supported the use of PT-141 in treating erectile dysfunction in males and have also indicated its potential role in promoting sexual desire and arousal in females (Shadiack, Sharma, Earle, Spana, & Hallam, 2006).
First Approval for Premenopausal Women with HSDD: Bremelanotide has been approved in the USA for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD), marking a significant development in sexual medicine (Dhillon & Keam, 2019).
Effect on Subjective Sexual Response in Premenopausal Women: Studies have found that bremelanotide can positively affect desire and arousal in women with female sexual arousal disorder, although it does not significantly change vaginal vasocongestion during sexual stimulation (Diamond, Earle, Heiman, Rosen, Perelman, & Harning, 2006).
Efficacy and Safety in Treating HSDD: Research has shown that bremelanotide is effective in treating HSDD in premenopausal women and is generally well-tolerated with adverse events such as nausea and flushing (Clayton, Kingsberg, Simon, Jordan, & Lucas, 2018).
CNS Effects on Female Sexual Function: Preclinical studies suggest that bremelanotide may work by activating dopamine terminals in the medial preoptic area of the brain, influencing sexual behaviors in female rats (Pfaus, Giuliano, & Gelez, 2007).
Dose-Finding Trials for Female Sexual Dysfunctions: Trials have evaluated the efficacy and safety of different doses of bremelanotide in treating female sexual dysfunctions, highlighting its therapeutic potential (Clayton et al., 2016).
Analyses in Treating HSDD and Female Sexual Arousal Disorder: Further studies have analyzed the effects of bremelanotide in treating hypoactive sexual desire disorder and female sexual arousal disorder, demonstrating improvements in sexual desire and function (Portman, Edelson, Jordan, Clayton, & Krychman, 2014).
Review of Bremelanotide in Treating HSDD: Bremelanotide has been shown to significantly improve desire and reduce distress related to lack of desire in women with HSDD. It has been noted for its safety and limited drug-drug interactions (Mayer & Lynch, 2020).
Responder Analyses from Clinical Trials: Bremelanotide has shown dose-dependent separations from placebo in premenopausal women with female sexual dysfunctions, indicating its effectiveness in this population (Derogatis, Edelson, Jordan, Greenberg, & Portman, 2014).
Safety Profile Across Clinical Development: The safety profile of bremelanotide has been extensively reviewed, indicating mostly mild to moderate adverse events. Caution is advised in patients at risk of cardiovascular disease (Clayton, Kingsberg, Portman, Sadiq, Krop, Jordan, Lucas, & Simon, 2022).
Quantification for Oral Plasma Pharmacokinetics: Research has been conducted to quantify bremelanotide for evaluating its oral plasma pharmacokinetics, which is essential for developing alternative routes of administration (Sauter, Uhl, Burhenne, & Haefeli, 2020).
properties
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHBJDQSGDNCIV-MFVUMRCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893711 | |
Record name | Bremelanotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R. The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system. MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis. One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms. | |
Record name | Bremelanotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bremelanotide | |
CAS RN |
189691-06-3 | |
Record name | Bremelanotide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bremelanotide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bremelanotide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREMELANOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.